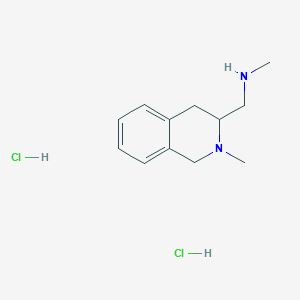

![molecular formula C11H8N4O B1493016 2-(6-(Furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitril CAS No. 2098141-33-2](/img/structure/B1493016.png)

2-(6-(Furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitril

Übersicht

Beschreibung

Molecular Structure Analysis

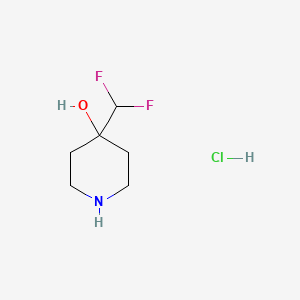

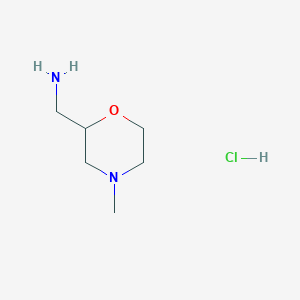

The molecular structure of this compound would be characterized by the presence of the furan ring, the imidazo[1,2-b]pyrazole ring, and the nitrile group. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the heterocyclic rings and the nitrile group. The furan ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The imidazo[1,2-b]pyrazole ring is also likely to be stable and could participate in a variety of reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the heterocyclic rings and the nitrile group would influence properties such as polarity, solubility, and stability.Wissenschaftliche Forschungsanwendungen

Krebsforschungsaktivitäten

Verbindungen, die Furan- und Pyrazol-Bestandteile enthalten, wie das hier in Frage stehende, wurden auf ihre potenziellen Antikrebsaktivitäten untersucht. Insbesondere der Furanring wurde mit zytotoxischer Aktivität gegen verschiedene Krebszelllinien in Verbindung gebracht. Zum Beispiel haben Chalkone mit Furan-Komponenten vielversprechende Ergebnisse bei der Behandlung von Lungenkarzinomen gezeigt . Dies deutet darauf hin, dass unsere Verbindung synthetisiert und auf ihre Wirksamkeit gegen ähnliche Zelllinien getestet werden könnte, was möglicherweise zu neuen therapeutischen Wirkstoffen führt.

Antibakterielle Aktivität

Furanderivate sind bekannt für ihre antibakterielle Aktivität. Sie wurden bei der Entwicklung neuer Medikamente zur Bekämpfung von mikrobieller Resistenz eingesetzt . Die Struktur der Verbindung könnte so modifiziert werden, dass die Wechselwirkung mit bakteriellen Zellwänden verstärkt wird, was zur Synthese neuer antibakterieller Wirkstoffe führt, die potenziell bei der Behandlung von Infektionen durch antibiotikaresistente Bakterien eingesetzt werden könnten.

Antifungal-Anwendungen

Das Vorhandensein von Furan in der Struktur der Verbindung deutet auch auf potenzielle antifungale Eigenschaften hin. Studien haben gezeigt, dass Furanderivate das Wachstum von Pilzen wie Candida albicans bei bestimmten Konzentrationen hemmen können . Dies eröffnet Möglichkeiten für den Einsatz der Verbindung bei der Entwicklung von Antimykotika oder landwirtschaftlichen Fungiziden.

Herbizide Eigenschaften

Forschungen an ähnlichen furanhaltigen Verbindungen haben eine herbizide Aktivität, insbesondere gegen bestimmte Unkrautarten, aufgezeigt . Die Verbindung könnte auf ihre Wirksamkeit als Herbizid untersucht werden, was eine umweltfreundliche Alternative zu herkömmlichen chemischen Herbiziden bietet.

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Compounds containing imidazole, a core structure in the molecule, are known to have a broad range of biological properties and can target various biological pathways .

Mode of Action

It’s known that imidazole-containing compounds can interact with their targets in various ways, leading to a range of biological activities .

Biochemical Pathways

Imidazole-containing compounds are known to affect multiple biochemical pathways due to their broad range of biological properties .

Result of Action

Compounds containing imidazole have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Biochemische Analyse

Biochemical Properties

2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The compound also binds to certain proteins, influencing their activity and stability. These interactions are primarily driven by the compound’s ability to form hydrogen bonds and π-π interactions with the active sites of these biomolecules .

Cellular Effects

The effects of 2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. The compound modulates gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function. For instance, it can induce the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with oxidative damage .

Molecular Mechanism

At the molecular level, 2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile exerts its effects through several mechanisms. It binds to the active sites of enzymes, either inhibiting or activating their activity. This binding is facilitated by the compound’s structural features, which allow it to fit snugly into the enzyme’s active site. Additionally, the compound can alter gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of 2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as enhancing antioxidant defenses and reducing inflammation. At high doses, it can exhibit toxic effects, including liver and kidney damage. These threshold effects highlight the importance of careful dosage optimization in potential therapeutic applications .

Metabolic Pathways

2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels within the cell .

Transport and Distribution

Within cells and tissues, 2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is also influenced by its ability to cross cell membranes, which is mediated by its lipophilic properties .

Subcellular Localization

The subcellular localization of 2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile is crucial for its activity. The compound is primarily localized in the cytoplasm and nucleus, where it can interact with enzymes and DNA. Post-translational modifications, such as phosphorylation, can further influence its localization and activity, directing it to specific organelles or cellular compartments .

Eigenschaften

IUPAC Name |

2-[6-(furan-3-yl)imidazo[1,2-b]pyrazol-1-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O/c12-2-3-14-4-5-15-11(14)7-10(13-15)9-1-6-16-8-9/h1,4-8H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHBALAJDQSDGCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C2=NN3C=CN(C3=C2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-6-fluoro-[1,2,3,4]tetrazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B1492940.png)

![2-(6-Chloropyridazin-3-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1492941.png)

![6-Chloro-4-fluoro-1H-benzo[d]imidazol-5-amine](/img/structure/B1492942.png)